Triisopropylsilane

Hydride Donor Reactivity Nucleophilicity Reduction Kinetics

Triisopropylsilane (TIPS) is the carbocation scavenger of choice for solid‑phase peptide synthesis, providing controlled hydride‑donating capacity (N=2.93) that suppresses unwanted side reactions on Trp and Cys residues. In stereoselective synthesis, TIPS delivers >35:1 β/α selectivity for C‑arylglucosides, far exceeding triethylsilane’s 4:1. Its OTIPS group (A‑value 0.94) enables regioselective silylation of primary alcohols. These quantifiable performance advantages make TIPS irreplaceable for high‑purity peptide and glycoside production.

Molecular Formula C9H22Si
Molecular Weight 158.36 g/mol
Cat. No. B7725183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylsilane
Molecular FormulaC9H22Si
Molecular Weight158.36 g/mol
Structural Identifiers
SMILESCC(C)[SiH](C(C)C)C(C)C
InChIInChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3
InChIKeyYDJXDYKQMRNUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylsilane (TIPS) for Procurement: Technical Baseline and In-Class Positioning


Triisopropylsilane (TIPS; CAS 6485-79-6) is an organosilicon compound with the formula (iPr)₃SiH, characterized by three bulky isopropyl substituents on silicon [1]. This sterically hindered hydrosilane serves as a mild reducing agent and a carbocation scavenger in solid-phase peptide synthesis (SPPS), where its hydride-donating capacity neutralizes reactive intermediates generated during acidolytic deprotection [1]. Unlike less hindered silanes, the steric bulk of TIPS profoundly modulates both its reactivity and selectivity in reductions, hydrosilylations, and protecting group chemistry [2]. Its distinctive steric profile underpins the quantifiable performance differentiations documented in the evidence guide below.

Triisopropylsilane: Why Triethylsilane or Other Hydrosilanes Cannot Be Directly Substituted


Triisopropylsilane cannot be indiscriminately replaced by triethylsilane, triphenylsilane, or trimethylsilane due to quantifiable differences in hydride donor nucleophilicity, steric bulk, and resultant reaction selectivity. For example, Mayr's nucleophilicity parameters reveal that triethylsilane (N = 3.58) is a significantly more reactive hydride donor than triisopropylsilane (N = 2.93) in dichloromethane [1]. This nearly order-of-magnitude difference in reactivity translates to divergent outcomes in reductions, where the milder TIPS can suppress over-reduction or side reactions that would occur with the more aggressive triethylsilane. Furthermore, the A-value for the OTIPS group (0.94 kcal/mol) is substantially smaller than that of OTBDMS (1.06), OTES (1.26), and OTMS (1.31), indicating that the steric demand of TIPS imposes unique conformational and regiodirecting effects not replicated by other silyl protecting groups [2]. Such differences render direct substitution without process re-optimization impractical and often detrimental to yield and selectivity.

Triisopropylsilane: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Hydride Donor Nucleophilicity: TIPS vs. Triethylsilane (Mayr Parameters)

Triisopropylsilane exhibits markedly lower hydride donor nucleophilicity compared to triethylsilane, as quantified by Mayr's reactivity parameters. In dichloromethane, TIPS displays N = 2.93 and sN = 0.73, whereas triethylsilane registers N = 3.58 and sN = 0.70 [1][2]. The lower N value for TIPS reflects its attenuated reactivity, attributable to the steric shielding of the Si–H bond by the three isopropyl groups. This difference in nucleophilicity directly impacts reaction rates and selectivities in reductions and hydrosilylations.

Hydride Donor Reactivity Nucleophilicity Reduction Kinetics

Reduction Selectivity in C-Arylglucoside Synthesis: TIPS vs. Triethylsilane

In the reduction of tetra-O-benzyl-1C-phenylglucoside with BF₃·OEt₂, the steric bulk of the silane critically determines the β/α anomer ratio. Triethylsilane produces a modest 4:1 mixture of β:α anomers, whereas triisopropylsilane achieves >35:1 selectivity favoring the β-anomer [1]. The pronounced improvement is attributed to the greater steric demand of TIPS, which biases the transition state toward β-product formation.

Diastereoselective Reduction C-Arylglucoside Anomeric Selectivity

Hydrosilylation of Enones: Yield Comparison TIPS vs. Triphenylsilane

In the platinum-catalyzed hydrosilylation of enones, both triisopropylsilane and triphenylsilane deliver high yields of the corresponding silyl enol ethers, but with distinct reaction conditions. Using Karstedt's catalyst, triisopropylsilyl (OTIPS) enol ethers are obtained in 80–99% yields, while triphenylsilyl (OTPhS) enol ethers are produced in 80–95% yields under comparable conditions [1]. The steric hindrance of TIPS suppresses desilylation side reactions, broadening the utility of the resulting enol ethers.

Hydrosilylation Silyl Enol Ether Karstedt's Catalyst

Steric Bulk Quantification: A-Values of Silyl Protecting Groups

The steric demand of silyl groups is quantitatively expressed by their A-values (kcal/mol), which measure the equatorial preference of a substituent on a cyclohexane ring. The A-value for the OTIPS group is 0.94 kcal/mol, which is significantly smaller than those for OTBDMS (1.06), OTES (1.26), and OTMS (1.31) [1]. This counterintuitive trend arises because the bulk of the TIPS group forces the OSiR₃ moiety into a conformation that minimizes steric interactions. The relatively low A-value of TIPS translates into unique regiodirecting and stereodirecting effects in synthesis.

Steric Parameter A-Value Silyl Protecting Group

Regioselectivity in Metalation: TIPS vs. Triethylsilane vs. Trimethylsilane

The steric bulk of the silyl group influences the regioselectivity of sec-butyllithium-mediated metalation of (2,6-difluorophenyl)trialkylsilanes. The metalation occurs at the 3- and 4-positions (ortho and meta relative to fluorine) with ratios that depend on the silyl substituent: trimethylsilane gives a 99.6:0.4 ortho/meta ratio; triethylsilane 98:2; and triisopropylsilane 95:5 [1]. The increased proportion of meta-metalation with TIPS reflects the greater steric hindrance exerted by the isopropyl groups, which partially shields the ortho position.

Lithiation Regioselectivity Aromatic Metalation Steric Buttressing

Triisopropylsilane: High-Value Application Scenarios Driven by Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS): Carbocation Scavenging

In SPPS, TIPS is employed as a hydride-donating scavenger to quench carbocations generated during acidolytic deprotection (e.g., trityl, t-butyl groups). Its milder nucleophilicity (N = 2.93) compared to triethylsilane (N = 3.58) [1] reduces the risk of unwanted reduction of acid-labile amino acid side chains, while its steric bulk minimizes side reactions with tryptophan and cysteine residues [2]. This combination of controlled reactivity and steric shielding makes TIPS the scavenger of choice for high-purity peptide synthesis.

Diastereoselective Reduction of Anomeric Ketals

When high β-selectivity is required in C-arylglucoside synthesis, TIPS delivers >35:1 β/α ratios, far exceeding the 4:1 selectivity of triethylsilane [1]. This enhanced diastereocontrol is critical in the manufacture of SGLT2 inhibitors and other glycosylated drug candidates, where anomeric purity directly impacts biological activity and regulatory compliance.

Synthesis of Stable Silyl Enol Ethers for Multistep Sequences

TIPS-derived silyl enol ethers, prepared in up to 99% yield via Pt-catalyzed hydrosilylation [1], exhibit superior stability toward desilylation compared to TMS or TES enol ethers [2]. This stability enables the silyl group to persist through subsequent synthetic operations, allowing for late-stage functionalization and complex molecule assembly without premature deprotection.

Selective Protection of Primary Alcohols in Polyol Systems

The unique steric profile of TIPS (OTIPS A-value = 0.94 kcal/mol) permits selective silylation of primary hydroxyl groups in the presence of secondary alcohols [1]. This regioselectivity is exploited in the synthesis of nucleosides, macrolides, and glycoconjugates, where differential protection of multiple hydroxyls is essential for achieving the desired connectivity.

Technical Documentation Hub

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